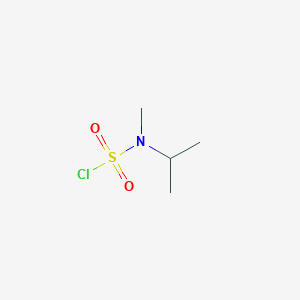

Isopropyl(methyl)sulfamoyl chloride

Description

Significance as a Key Electrophilic Reagent in Organic Synthesis

At the heart of its utility, isopropyl(methyl)sulfamoyl chloride functions as a key electrophilic reagent. The sulfamoyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, which are electron-rich molecules. This reactivity allows for the formation of stable sulfonamide bonds through nucleophilic substitution reactions. In these reactions, the chlorine atom is displaced by a nucleophile, such as an amine, to create a new, more complex molecule containing the isopropyl(methyl)sulfamoyl group. This ability to readily form sulfonamide linkages is fundamental to its application in constructing a diverse range of organic compounds.

Contextualization within Sulfamoyl Chloride Chemistry

This compound belongs to the broader class of sulfamoyl chlorides, which are derivatives of sulfamic acid. acs.org The general structure of a sulfamoyl chloride is R¹R²NSO₂Cl, where R¹ and R² can be hydrogen atoms or various organic substituents. The synthesis of sulfamoyl chlorides has been an area of active research, with methods developed to improve efficiency and safety. acs.org A common synthetic route involves the reaction of an amine with chlorosulfonic acid or sulfuryl chloride. acs.orgrsc.org

The reactivity of sulfamoyl chlorides can be tuned by the nature of the substituents on the nitrogen atom. In the case of this compound, the presence of both a bulky isopropyl group and a smaller methyl group influences its steric and electronic properties, which in turn affects its reactivity in chemical transformations.

Research Trajectories and Unique Reactivity Profile

Current research continues to explore the full potential of this compound and related compounds. Studies focus on expanding its applications in the synthesis of novel compounds with desired biological activities. For instance, derivatives of this compound have been investigated as intermediates for creating antimycobacterial agents.

The reactivity profile of this compound is characterized by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles. The stability of the resulting sulfonamide bond is a key feature that makes this class of compounds attractive for building complex molecular architectures. Researchers are also investigating the use of sulfamoyl chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form aryl sulfonamides, further expanding their synthetic utility. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-propan-2-ylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOQGZLCQBFHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255631 | |

| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263169-13-7 | |

| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263169-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(propan-2-yl)sulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isopropyl Methyl Sulfamoyl Chloride and Analogues

Established Synthetic Routes and Mechanistic Considerations

The primary synthetic pathways to N-substituted sulfamoyl chlorides involve nucleophilic substitution reactions, leveraging readily available amines and sulfonyl chlorides, or specialized reagents like chlorosulfonyl isocyanate.

A fundamental and widely employed method for creating N-substituted sulfamoyl chlorides is the nucleophilic substitution reaction. This mechanism involves a nucleophile, typically an amine, attacking the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group. libretexts.org

The synthesis of isopropyl(methyl)sulfamoyl chloride can be achieved through the direct reaction of isopropylamine (B41738) with methylsulfamoyl chloride. In this process, the nitrogen atom of isopropylamine acts as a nucleophile, attacking the sulfur center of the methylsulfamoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine displaces the chloride to form the desired N-isopropyl substituted product. libretexts.org A base, such as triethylamine, is commonly incorporated to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

The success of the nucleophilic substitution method is highly dependent on carefully controlled reaction parameters to maximize product yield and purity. Key factors include temperature, the choice of solvent, and the stoichiometry of the reactants and any added base. google.com

Temperature : The reaction is typically initiated at a reduced temperature, often between 0–5°C, and then allowed to warm to room temperature. This initial cooling helps to moderate the exothermic nature of the reaction and minimize the formation of side products.

Solvent : Anhydrous aprotic solvents are preferred to prevent hydrolysis of the reactive sulfamoyl chloride. Dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are commonly used. google.com The choice of solvent can also influence reaction rates and the solubility of reactants and byproducts.

Stoichiometry and pH (Base) : The use of a base, like triethylamine, is crucial for scavenging the HCl produced. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction toward completion. An excess of the amine reactant or the addition of a non-nucleophilic base maintains an appropriate pH for the reaction to proceed efficiently.

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution

| Parameter | Condition | Rationale/Effect on Yield and Purity | Source |

| Temperature | 0–5°C, then warm to RT | Controls exothermicity, minimizes side reactions. | |

| Atmosphere | Anhydrous, Nitrogen | Prevents hydrolysis of the sulfamoyl chloride reagent. | |

| Solvent | Dichloromethane, THF | Aprotic solvent prevents unwanted reactions with water. | google.com |

| Base | Triethylamine | Neutralizes HCl byproduct, preventing reactant protonation. |

While the reaction of an alcohol like isopropanol (B130326) with a sulfonyl chloride like methylsulfonyl chloride is a known transformation, it typically proceeds in the presence of a base to form a sulfonate ester (isopropyl methanesulfonate), not a sulfamoyl chloride. google.com In industrial settings, the production of related compounds may involve reacting isopropanol and methylsulfonyl chloride in large-scale reactors, followed by distillation and recrystallization for purification. The conversion of an alcohol to a good leaving group can be facilitated by an acid catalyst, which protonates the hydroxyl group. pressbooks.pub However, the direct synthesis of this compound from isopropanol and methylsulfonyl chloride under acidic conditions is not a commonly cited route. The more established pathway involves the reaction between an amine and a sulfonyl chloride as described previously.

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that serves as a versatile precursor for producing sulfamoyl chlorides. google.comtcichemicals.com CSI is composed of two reactive functional groups: an isocyanate and a chlorosulfonyl group. tcichemicals.com The preparation of the parent sulfamoyl chloride involves the controlled reaction of CSI with an equimolar amount of formic acid. google.comtcichemicals.com This reaction is safer and more controlled than using water, which also reacts with CSI but in a highly exothermic and vigorous manner that is difficult to manage on a larger scale. google.comtcichemicals.com

The reaction with formic acid proceeds through an intermediate that decomposes to yield sulfamoyl chloride, carbon monoxide, and carbon dioxide. google.com The resulting unsubstituted sulfamoyl chloride can then be reacted with amines to produce various N-substituted derivatives.

Nucleophilic Substitution Approaches from Amines and Sulfonyl Chlorides

Industrial Synthesis Considerations and Process Chemistry

Scaling up the synthesis of sulfamoyl chlorides from laboratory to industrial production presents significant challenges, particularly concerning safety and process control. google.com The reaction of chlorosulfonyl isocyanate with formic acid, while a viable route to the sulfamoyl chloride precursor, is highly exothermic and involves vigorous gas evolution, making it hazardous for large-scale batches. google.com

To address these safety concerns, improved industrial processes have been developed. One such advancement is the use of a carboxamide catalyst, such as N,N-dimethyl acetamide (B32628), during the reaction of CSI with formic acid. google.com The catalyst helps to prevent dangerous thermal accumulation by accelerating the decomposition of a reactive intermediate, allowing the reaction temperature to be safely maintained between 35-45°C. google.com This catalyzed process has enabled the safe production of sulfamoyl chloride in pilot-plant batches starting with significant quantities of CSI (e.g., 20 kg). google.com

Furthermore, in the subsequent sulfamoylation of alcohols, the choice of solvent is critical. Using N,N-dimethyl acetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents can dramatically reduce the required amount of sulfamoyl chloride and prevent the formation of by-products that are common when using other solvents like dimethyl formamide (B127407) or dichloromethane. google.com

Table 2: Comparison of Sulfamoyl Chloride Synthesis Methods

| Method | Reactants | Key Conditions/Features | Advantages | Disadvantages | Source |

| Nucleophilic Substitution | Isopropylamine + Methylsulfamoyl Chloride | 0-5°C, aprotic solvent (DCM), base (triethylamine) | Direct, well-established. | Requires handling of reactive sulfamoyl chlorides. | |

| CSI Route | Chlorosulfonyl Isocyanate + Formic Acid | Catalyzed (e.g., DMA) to control exotherm. | Access to parent sulfamoyl chloride as a versatile intermediate. | Highly exothermic, requires careful process control for safety. | google.comtcichemicals.com |

Large-Scale Reactor Methodologies

The industrial-scale synthesis of sulfamoyl chlorides, including this compound, necessitates robust and safe reactor methodologies. The reaction of amines like isopropylamine with chlorosulfonating agents is often highly exothermic and can lead to vigorous gas evolution, presenting significant safety challenges. google.com To mitigate these risks, specialized reactor systems and process controls are employed.

One approach involves the use of continuous flow reactors , such as microchannel reactors. These systems offer efficient mass and heat transfer, allowing for precise control over reaction parameters like temperature, time, and material ratios. google.com By ensuring rapid mixing and heat dissipation, microchannel reactors can suppress the formation of by-products that are often favored by localized overheating. google.com This technology enables continuous and automated production, leading to improved product yield and quality. google.com

For batch processes, which are also common, the primary concern is managing the exothermic nature of the reaction. This is often achieved by the slow, controlled addition of one reactant to another in a well-agitated and cooled reactor vessel. Solvents play a crucial role in these processes, not only as a medium for the reaction but also in helping to dissipate heat. The choice of solvent can also influence the reaction outcome; for instance, using N,N-dimethyl acetamide or N-methyl pyrrolidone has been shown to improve conversion rates and reduce side-product formation in sulfamoylation reactions. google.com

In some processes for producing organic sulfonyl chlorides, the reaction mixture containing excess chlorosulfonic acid is quenched in a mixture of cold water and an inert, water-immiscible organic solvent. google.com This procedure helps to decompose the excess acid and separate the product. google.com The design of the reactor and the agitation system are critical to ensure efficient mixing and prevent localized hotspots during this quenching step.

The table below summarizes key aspects of large-scale reactor methodologies for sulfamoyl chloride synthesis.

| Reactor Type | Key Advantages | Process Control Parameters |

| Continuous Flow (Microchannel) Reactor | Efficient mass and heat transfer, precise control, enhanced safety, potential for automation, reduced by-products. google.com | Flow rate, temperature, reactant ratio, residence time. google.com |

| Batch Reactor | Versatility for various production scales, established technology. | Rate of reactant addition, agitation speed, temperature control (cooling), solvent selection. google.com |

By-product Formation and Characterization in Manufacturing Processes

The manufacturing of this compound can lead to the formation of various by-products, which can affect the purity and quality of the final product. ontosight.ai These by-products can arise from unreacted starting materials, intermediate species, and degradation of the main product. ontosight.ai

Incomplete reactions can result in the presence of unreacted starting materials in the final product mixture. ontosight.ai The primary reactants in the synthesis of the parent sulfamoyl chloride are typically an amine (like isopropylamine) and a chlorosulfonating agent (like chlorosulfonic acid). ontosight.ai The presence of these unreacted materials can complicate purification processes and may impact the performance of the final product in subsequent applications.

During the synthesis, various intermediate chemical species can be formed. ontosight.ai For example, the reaction between isopropylamine and chlorosulfonic acid can initially form isopropylsulfamic acid. ontosight.ai This intermediate is then further converted to the desired sulfamoyl chloride. If the reaction is not driven to completion, these intermediates can remain as impurities. ontosight.ai Similarly, other related sulfonyl chloride species might be present as intermediates. ontosight.ai

The desired this compound can degrade under certain conditions, leading to the formation of other compounds. ontosight.ai For instance, reaction with any residual water can hydrolyze the sulfamoyl chloride to the corresponding isopropylsulfonamide. ontosight.ai Further side reactions could potentially lead to the formation of compounds like isopropylsulfone. ontosight.ai

Beyond the by-products directly related to the main reaction pathway, other residual impurities can also be present. ontosight.ai These can include heavy metals, which may originate from the reactors or raw materials, and other organic compounds that may be present in the starting materials or solvents. ontosight.ai The characterization and removal of these impurities are crucial for ensuring the final product meets the required quality standards.

The following table provides an overview of potential by-products and impurities in the manufacturing of this compound.

| Category | Example Compounds | Source |

| Unreacted Starting Materials | Isopropylamine, Chlorosulfonic Acid | Incomplete reaction. ontosight.ai |

| Intermediate Species | Isopropylsulfamic Acid, Isopropylsulfonyl Chloride | Incomplete conversion of intermediates. ontosight.ai |

| Degradation Products | Isopropylsulfonamide, Isopropylsulfone | Hydrolysis or other side reactions of the product. ontosight.ai |

| Residual Impurities | Heavy metals, other organic compounds | Raw materials, solvents, or manufacturing equipment. ontosight.ai |

Analytical techniques such as gas chromatography (GC), liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and quantify these by-products and impurities. ontosight.ai

Nucleophilic Substitution Reactions at the Sulfamoyl Chloride Moiety

The core reactivity of this compound lies in nucleophilic substitution at the sulfonyl chloride group. This reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new bond with the sulfur atom.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds. nih.govlibretexts.org The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride. The presence of a base, such as pyridine (B92270), is often required to neutralize the hydrochloric acid byproduct. youtube.com

The general reaction is as follows:

(CH₃)₂CH(CH₃)NSO₂Cl + R¹R²NH → (CH₃)₂CH(CH₃)NSO₂NR¹R² + HCl

This method is widely applicable and allows for the synthesis of a diverse range of sulfonamides by varying the amine component.

In a similar fashion to the reaction with amines, this compound can react with alcohols to produce sulfonate esters. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the alcohol, enhancing its nucleophilicity. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, often serving as good leaving groups in subsequent substitution reactions. libretexts.orgnih.gov

The reaction with an alcohol can be represented as:

(CH₃)₂CH(CH₃)NSO₂Cl + ROH → (CH₃)₂CH(CH₃)NSO₂OR + HCl

The stability and reactivity of the resulting sulfonate ester can be influenced by the structure of the alcohol used. nih.gov

Several factors influence the rate and outcome of nucleophilic substitution reactions involving sulfamoyl chlorides.

Steric Hindrance: The bulky isopropyl group attached to the nitrogen atom in this compound can sterically hinder the approach of nucleophiles to the sulfur center. cdnsciencepub.com This effect can be particularly pronounced with bulky nucleophiles. In reactions with alcohols, sterically hindered alcohols may react more slowly or require more forcing conditions. youtube.com For instance, tosyl chloride, a bulky reagent, is more selective towards less sterically hindered alcohols. youtube.com

Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. Polar solvents can stabilize the charged transition state of the nucleophilic substitution reaction, thereby accelerating it. However, the specific effect can vary depending on the exact mechanism (e.g., SN1 vs. SN2). Studies on the hydrolysis of related chloroformates have shown that rate constants decrease as the percentage of a less polar co-solvent like 1,4-dioxane (B91453) increases. researchgate.net

Hydrolytic Pathways of this compound

In the presence of water, this compound undergoes hydrolysis, a reaction that can compete with the desired nucleophilic substitution.

The primary products of the hydrolysis of this compound are isopropyl(methyl)sulfonamide and hydrochloric acid. This reaction is a result of water acting as a nucleophile, attacking the sulfamoyl chloride moiety.

The hydrolysis reaction is as follows:

(CH₃)₂CH(CH₃)NSO₂Cl + H₂O → (CH₃)₂CH(CH₃)NSO₂NH₂ + HCl

Kinetic studies on the hydrolysis of analogous sulfamoyl chlorides, such as dimethylsulfamoyl chloride and methylethylsulfamoyl chloride, provide insights into the reaction mechanism. cdnsciencepub.comacs.org The hydrolysis of dimethylsulfamoyl chloride is characterized by a large negative heat capacity of activation, suggesting a significant degree of solvent reorganization during the reaction and pointing towards an SN1-like mechanism. acs.org

Studies involving solvent isotope effects (using D₂O instead of H₂O) have been instrumental in elucidating the transition state of the hydrolysis reaction. For instance, the kinetic solvent isotope effect for the hydrolysis of methylethylsulfamoyl chloride was found to be normal for a presumed SN1 mechanism. cdnsciencepub.com These studies help in understanding the degree of bond breaking and bond making in the transition state and the role of the solvent in the reaction pathway.

Oxidation and Reduction Reactions

Sulfonyl chlorides can be synthesized through the oxidation of various sulfur-containing compounds. researchgate.net Thiols and disulfides can be directly converted to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.org Reagents such as a combination of hydrogen peroxide and thionyl chloride, or hydrogen peroxide with zirconium tetrachloride, have proven effective for this transformation, offering high yields and mild reaction conditions. organic-chemistry.org Another method involves the use of N-chlorosuccinimide in the presence of dilute hydrochloric acid. organic-chemistry.org The industrial preparation of arylsulfonyl chlorides often involves the reaction of an arene with chlorosulfuric acid. wikipedia.org

The reduction of sulfonyl chlorides can lead to the formation of various products, including sulfides. While the typical reduction products of sulfonyl chlorides are mercaptans (thiols), certain conditions can yield sulfides. cdnsciencepub.comtaylorfrancis.com For instance, a series of γ-sulfone sulfonyl chlorides have been shown to undergo a novel reduction with lithium aluminum hydride to produce the corresponding ethyl sulfones, where the chlorosulfonyl group acts as a leaving group in what appears to be an S(_N)2-type reaction. cdnsciencepub.com

The synthesis of sulfinamides from sulfonyl chlorides involves an in situ reduction of the sulfonyl chloride. nih.gov However, over-reduction can be an issue, leading to the formation of sulfonamides. nih.gov An organophosphorus-catalyzed deoxygenation of sulfonyl chlorides provides a method for the synthesis of thioethers (sulfides). organic-chemistry.org

Mechanistic Investigations of Sulfamoyl Chloride Transformations

The reaction of sulfamoyl chlorides with anilines, known as anilinolysis, has been a subject of detailed mechanistic study. These reactions are typically first order in both the sulfamoyl chloride and the aniline. rsc.orgresearcher.life The mechanism of this transformation is highly dependent on the solvent and the substituents on the sulfamoyl chloride.

In chloroform, the anilinolysis of various sulfamoyl chlorides is suggested to proceed through an E2-type mechanism . rsc.orgrsc.org This is supported by kinetic data and hydrogen/deuterium (B1214612) isotope effects, which point to the involvement of an N-sulfonylamine intermediate ([PhN=SO₂]). rsc.orgrsc.orgpsu.edu

In a more polar solvent like acetonitrile (B52724), the activation parameters (enthalpy and entropy of activation) suggest a shift towards a more E1cB-like E2 mechanism . rsc.orgrsc.orgrsc.org The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism involves the formation of a carbanion intermediate in a pre-equilibrium step, followed by the rate-determining loss of the leaving group. dalalinstitute.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The increased polarity of acetonitrile can stabilize the charged intermediate, favoring this pathway.

The rate of anilinolysis is significantly affected by the substituents on the sulfamoyl chloride. For example, there is a dramatic rate difference (approximately 10⁶-fold) between the reaction of N-phenylsulfamoyl chloride and N,N-dibenzylsulfamoyl chloride with p-anisidine (B42471) in chloroform. rsc.orgresearcher.life This large difference further supports an elimination mechanism. rsc.orgresearcher.life

The table below summarizes the proposed mechanisms for the anilinolysis of sulfamoyl chlorides in different solvents.

| Solvent | Proposed Mechanism | Key Evidence | References |

| Chloroform | E2-type | Kinetic data, H/D isotope effects, large rate difference with substituent change | rsc.orgrsc.orgrsc.org |

| Acetonitrile | E1cB-like E2 | Activation parameters (ΔH‡, ΔS‡) | rsc.orgrsc.orgrsc.org |

The exchange of chloride ions in sulfonyl chlorides has been investigated to understand the nature of nucleophilic substitution at the tetracoordinate sulfur atom. nih.govmdpi.comdntb.gov.ua Experimental and theoretical studies, including density functional theory (DFT) calculations, have been conducted on arenesulfonyl chlorides. nih.govdntb.gov.ua

The chloride-chloride exchange reaction in arenesulfonyl chlorides was studied using radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl). nih.govdntb.gov.uamdpi.com The reaction was found to follow second-order kinetics, and the rates for various para- and meta-substituted arenesulfonyl chlorides correlated with the Hammett equation, yielding a positive ρ-value of +2.02. nih.govdntb.gov.uamdpi.com This positive value indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction by making the sulfur atom more electrophilic.

DFT studies of the chloride exchange reaction revealed that it proceeds through a single transition state, consistent with a synchronous S(_N)2 mechanism . nih.govdntb.gov.uamdpi.com This is in contrast to the analogous fluoride (B91410) exchange reaction, which was found to proceed via an addition-elimination (A-E) mechanism involving the formation of a difluorosulfurandioxide intermediate. nih.govdntb.gov.ua

Interestingly, ortho-alkyl substituted sulfonyl chlorides exhibit an enhanced reactivity in the chloride exchange reaction, which is counterintuitive based on steric and inductive effects. nih.govmdpi.com DFT calculations and X-ray data suggest that this increased reactivity is due to a peculiar, rigid, and sterically congested ground-state structure. nih.govdntb.gov.ua

Elucidation of Chemical Reactivity and Reaction Mechanisms

Elucidation of Solvolytic Reaction Mechanisms

The solvolysis of N,N-dialkylsulfamoyl chlorides, including derivatives like isopropyl(methyl)sulfamoyl chloride, is a subject of detailed mechanistic investigation. While specific kinetic studies on this compound are not extensively documented in publicly available research, a comprehensive understanding of its reactivity can be inferred from studies on analogous compounds, particularly N,N-dimethylsulfamoyl chloride.

The transition state for a concerted S_N2 solvolysis of a sulfamoyl chloride is proposed to be a trigonal bipyramidal structure. nih.gov In this arrangement, the incoming nucleophile (a solvent molecule) and the leaving group (the chloride ion) occupy the axial positions. The concerted nature of the mechanism implies that the bond formation with the nucleophile and the bond cleavage of the sulfonyl-chloride bond occur in a single, continuous step.

In contrast to the findings for N,N-dimethylsulfamoyl chloride, studies on the hydrolysis of diethylsulfamoyl chloride have suggested a shift towards a more dissociative, S_N1-like mechanism. cdnsciencepub.com This is attributed to the potential for hydrogen participation from the ethyl groups, which can stabilize the developing positive charge on the nitrogen atom. The hydrolysis of diethylsulfamoyl chloride is notably faster than that of the dimethyl analog, and a significant secondary deuterium (B1214612) isotope effect supports the involvement of hydrogen in the reaction mechanism. cdnsciencepub.com The behavior of methylethylsulfamoyl chloride appears to be intermediate between the dimethyl and diethyl derivatives. cdnsciencepub.com

Kinetic Data for the Solvolysis of Analogous Sulfamoyl Chlorides

To illustrate the kinetic behavior of related compounds, the following table presents data on the solvolysis of N,N-dimethylsulfamoyl chloride and diethylsulfamoyl chloride.

| Compound | Solvent System | Temperature (°C) | Rate Constant (k) | Notes |

| N,N-Dimethylsulfamoyl Chloride | 32 different solvents | Not specified | Appreciable sensitivity to solvent nucleophilicity and ionizing power | Consistent with S_N2 mechanism nih.gov |

| Diethylsulfamoyl Chloride | Water | Not specified | ~8 times faster than dimethyl analog | Suggests S_N1 character with hydrogen participation cdnsciencepub.com |

Applications in Advanced Organic Synthesis and Methodology Development

As an Acylating Agent for Complex Sulfonamide Derivatives

The primary application of isopropyl(methyl)sulfamoyl chloride in organic synthesis is as an acylating agent for the introduction of the isopropyl(methyl)sulfamoyl group onto various nucleophiles, most commonly primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The presence of the isopropyl and methyl groups on the nitrogen atom of the sulfamoyl chloride influences the steric and electronic properties of the resulting sulfonamide, which can be crucial for modulating the biological activity and physicochemical properties of the target molecule.

The general transformation can be represented as follows:

Figure 1: General reaction scheme for the acylation of an amine with this compound.

This method is widely employed for the synthesis of a variety of complex sulfonamide derivatives that are otherwise difficult to access. The reactivity of this compound allows for its use with a broad range of amine substrates, including those bearing sensitive functional groups, making it a versatile tool in multistep organic synthesis.

Synthesis of Novel Sulfamoylated Structures

The unique reactivity of this compound has been harnessed to create a variety of novel molecular architectures containing the sulfamoyl moiety. These structures often serve as key intermediates or final targets in the development of new therapeutic agents and functional materials.

While direct synthesis of N-hydroxysulfamides using this compound is not extensively documented, the general methodology for their preparation involves the reaction of a sulfamoyl chloride with hydroxylamine (B1172632) or its protected derivatives. A representative synthesis of protected N-hydroxysulfamides utilizes N-Boc-sulfamoyl chloride and O-TBDMS protected hydroxylamines. This approach allows for the selective introduction of substituents on the nitrogen atoms, leading to a diverse range of N-hydroxysulfamide derivatives after deprotection. The core reaction involves the coupling of the sulfamoyl chloride with the protected hydroxylamine in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction.

A general scheme for the synthesis of protected N-hydroxysulfamides is shown below:

Figure 2: General synthesis of protected N-hydroxysulfamides.

This methodology provides a foundation for the potential synthesis of N-hydroxy-N-isopropyl-N'-methylsulfamide and its analogs, which could be of interest for biological evaluation.

The synthesis of benzoylated sulfamoyl carboxylic acids typically involves the reaction of a sulfamoyl carboxylic acid with benzoyl chloride in the presence of a base. Although this method does not directly utilize this compound, it highlights a strategy for the elaboration of sulfonamide-containing molecules. In a related conceptual approach, one could envision the initial synthesis of an isopropyl(methyl)sulfamoyl-containing amino acid, followed by N-benzoylation to afford the corresponding benzoylated sulfamoyl carboxylic acid. This multi-step process would allow for the incorporation of the specific isopropyl(methyl)sulfamoyl moiety into more complex, functionalized structures.

The yields for the synthesis of various benzoylated sulfamoyl carboxylic acids have been reported to be in the range of 60-99%.

| Compound | Yield (%) | Melting Point (°C) |

| 2a | 62.5 | 105-107 |

| 2b | 98.7 | 110-112 |

| 2g | 98.5 | 111-113 |

Table 1: Reported yields and melting points for selected benzoylated sulfamoyl carboxylic acids.

The synthesis of novel chiral sulfamoyl oxazolidin-2-ones has been achieved through a strategy involving the reaction of prochiral 1,3-dichloro-2-propanol (B29581) with chlorosulfonyl isocyanate. This process leads to the formation of a carboxylsulfamide intermediate, which then undergoes intermolecular cyclization to yield the desired oxazolidinone ring system with an attached sulfamoyl group. This methodology provides a route to enantiomerically enriched oxazolidinones, which are valuable building blocks in asymmetric synthesis. The incorporation of a sulfamoyl group, potentially derived from a reagent like this compound in analogous reactions, could lead to novel structures with interesting biological properties. Chiral oxazolidinones are well-established as effective chiral auxiliaries in a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions.

A significant advancement in the synthesis of aliphatic sulfonamides involves the radical addition of sulfamoyl chlorides to alkenes. Specifically, a silyl (B83357) radical-mediated activation of sulfamoyl chlorides enables their direct addition to electron-deficient alkenes. acs.orgnih.gov This hydrosulfamoylation reaction proceeds via the abstraction of the chlorine atom from the sulfamoyl chloride by a silyl radical, generating a sulfamoyl radical. This radical then adds to the alkene, and the resulting carbon-centered radical is subsequently quenched by a hydrogen atom donor. This method provides a powerful tool for the formation of C-S bonds and the synthesis of complex aliphatic sulfonamides from readily available starting materials. acs.orgnih.gov

The reaction is typically carried out using a photocatalyst, such as Eosin Y, and a silane, like tris(trimethylsilyl)silane (B43935), as the radical initiator and hydrogen atom source, respectively. acs.orgnih.gov This approach is particularly valuable for late-stage functionalization of complex molecules. acs.orgnih.gov

Catalytic Approaches in Sulfamoylation Chemistry

The development of catalytic methods for sulfamoylation reactions is an area of active research, aiming to improve efficiency, selectivity, and environmental compatibility. While stoichiometric amounts of reagents are often used, catalytic approaches offer significant advantages.

Indium(III) triflate has been identified as an effective Lewis acid catalyst for the sulfamoylation of aromatic compounds with dialkylsulfamoyl chlorides. This catalytic arylation provides a direct route to aryl sulfonamides. The reaction proceeds under relatively mild conditions and offers an alternative to traditional methods that often require harsh reagents or generate significant waste.

More recent developments in catalytic sulfamoylation have focused on the use of activated aryl sulfamates as sulfamoyl group transfer agents, catalyzed by simple organic bases like N-methylimidazole. This method is particularly effective for the sulfamoylation of alcohols and demonstrates excellent selectivity for primary over secondary alcohols. While not directly involving sulfamoyl chlorides, this work points towards the future of catalytic sulfamoylation chemistry, where milder and more selective reagents and catalysts are employed.

Indium(III) Triflate Catalysis for Aromatic Sulfamoylation

Indium(III) triflate (In(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the direct sulfamoylation of aromatic compounds. researchgate.netmdpi.orgsciforum.net This method provides a more efficient and milder alternative to traditional two-step processes that involve chlorosulfonylation followed by amination. researchgate.net

In a typical reaction, an arene is treated with a dialkylsulfamoyl chloride, such as dimethylsulfamoyl chloride, in the presence of a catalytic amount of In(OTf)₃. For instance, the reaction of toluene (B28343) with dimethylsulfamoyl chloride in refluxing dichloroethane yields the corresponding sulfonamide in good yields. researchgate.net The catalytic activity of In(OTf)₃ is notable, with low catalyst loadings proving effective. mdpi.orgsciforum.net

The scope of this catalytic system extends to intramolecular reactions. For example, N-ethyl phenethylsulfamoyl chloride can undergo an In(OTf)₃-catalyzed cyclization to produce a cyclic aryl sulfonamide. researchgate.net This demonstrates the utility of the methodology for constructing more complex molecular architectures.

The reaction conditions are generally mild, and the catalyst is commercially available, making this a practical approach for the synthesis of N,N-dialkylsulfonamides. researchgate.net

Table 1: Indium(III) Triflate Catalyzed Aromatic Sulfamoylation

| Arene | Sulfamoyl Chloride | Product | Yield (%) | Reference |

| Toluene | Dimethylsulfamoyl chloride | 4-Methyl-N,N-dimethylbenzenesulfonamide | Good | researchgate.net |

| (intramolecular) | N-ethyl phenethylsulfamoyl chloride | 2-Ethyl-2,3-dihydro-1,2-benzothiazine-1,1-dioxide | 55 | researchgate.net |

Data represents selected examples and may not be exhaustive.

Photoredox Catalysis for C-S Bond Formation

Visible-light photoredox catalysis has become a powerful tool for the formation of carbon-sulfur (C-S) bonds, offering mild and environmentally friendly reaction conditions. beilstein-journals.orgrsc.orgunipr.it Sulfamoyl chlorides, including this compound, have been successfully employed as precursors for sulfamoyl radicals in these transformations. researchgate.netresearchgate.net

While the single-electron reduction of sulfamoyl chlorides is more challenging compared to sulfonyl chlorides, they can be readily activated through chlorine-atom abstraction by a silyl radical. acs.orgnih.govresearchgate.netresearchgate.nettue.nl This activation strategy has been harnessed in a single-step hydrosulfamoylation of alkenes. acs.orgnih.govtue.nl

The reaction typically employs an inexpensive olefin, tris(trimethylsilyl)silane as the silyl radical precursor, and a photocatalyst like Eosin Y. acs.orgnih.govtue.nl This approach provides direct access to aliphatic sulfonamides and is applicable to late-stage functionalization of complex molecules. acs.orgnih.gov

The photoredox-catalyzed hydrosulfamoylation of olefins, particularly styrenes, provides a facile route to alkylsulfonamides. researchgate.netacs.orgnih.govrsc.orgresearchgate.net Various protocols have been developed, often utilizing radical-mediated addition and a thiol-assisted strategy to achieve good to excellent yields under mild conditions. researchgate.netrsc.org This methodology has been applied to the synthesis of the anti-migraine drug naratriptan, highlighting its practical utility. researchgate.netrsc.org

The reaction can be initiated by photoredox catalysts that generate sulfamoyl radicals from sulfamoyl chlorides. researchgate.netresearchgate.net These radicals then add to the olefin, followed by a hydrogen atom transfer to afford the final product.

N-chlorosulfonylated β-lactams, prepared from readily available precursors, can participate in atom transfer radical addition (ATRA) reactions with a variety of olefins. researchgate.netuni-lj.siacs.orgrsc.orgorganic-chemistry.orgepfl.chrsc.org This photoredox-catalyzed process yields β-lactam sulfonamides, a class of compounds with significant pharmacological interest, in moderate to high yields. researchgate.netuni-lj.si

The reaction likely proceeds through the generation of a sulfamoyl radical from the N-chlorosulfonylated β-lactam, which then adds to the olefin. Subsequent chlorine atom transfer from another molecule of the starting material propagates the radical chain and forms the product. This methodology has also been extended to intramolecular ATRA reactions to synthesize bicyclic β-lactam structures. uni-lj.si

Table 2: Photoredox-Catalyzed Reactions Involving Sulfamoyl Chlorides

| Reaction Type | Substrates | Key Reagents | Product Type | Reference |

| Silyl Radical-Mediated Hydrosulfamoylation | Olefins, Sulfamoyl chlorides | Tris(trimethylsilyl)silane, Eosin Y | Aliphatic sulfonamides | acs.orgnih.govtue.nl |

| Hydrosulfamoylation of Styrenes | Styrenes, Sulfamoyl chlorides | Photoredox catalyst, Thiol | Alkylsulfonamides | researchgate.netrsc.org |

| ATRA | Olefins, N-Chlorosulfonylated β-lactams | Photoredox catalyst | β-Lactam sulfonamides | researchgate.netuni-lj.si |

This table provides a summary of the discussed methodologies.

Cross-Coupling Reactions Involving Sulfamoyl Chlorides

Chan–Lam Coupling for Unsymmetrical N-Arylsulfamides

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol to form the corresponding aryl amine or ether. nrochemistry.comwikipedia.org This methodology has been extended to the synthesis of unsymmetrical N-arylsulfamides. nii.ac.jpsemanticscholar.orgrsc.orgnih.govresearchgate.netacs.org

An efficient method involves the use of sulfamoyl azides and arylboronic acids in the presence of a copper catalyst, such as copper(I) chloride. semanticscholar.orgrsc.orgnih.gov The reaction proceeds at room temperature in an open flask, often without the need for additional ligands or bases. rsc.orgacs.org The use of sulfamoyl azides as coupling partners has been shown to be advantageous in terms of reaction time and yield compared to the direct coupling of sulfamides. semanticscholar.orgrsc.org

The proposed mechanism involves the coordination of the sulfamoyl azide (B81097) to the copper(I) catalyst, followed by the formation of a copper(II) complex. Transmetalation with the arylboronic acid and subsequent oxidation to a copper(III) species, followed by reductive elimination, affords the N-arylsulfamide product and regenerates the copper(I) catalyst. rsc.org

Table 3: Chan-Lam Coupling for Unsymmetrical N-Arylsulfamides

| Sulfamoyl Precursor | Arylboronic Acid | Catalyst | Product | Yield (%) | Reference |

| N-Benzyl-N-methylsulfamoyl azide | Phenylboronic acid | CuCl | N-Benzyl-N-methyl-N'-phenylsulfamide | 81 | rsc.org |

This table illustrates a representative example of the Chan-Lam coupling reaction.

Site-Selective Functionalization Strategies

Site-selective functionalization is a cornerstone of modern synthetic chemistry, enabling the modification of a specific position within a molecule that possesses multiple reactive sites. This control is paramount in the synthesis of complex natural products, pharmaceuticals, and materials. The development of catalytic methods to achieve such selectivity is a continuous area of research, with organoboron catalysis emerging as a powerful strategy.

Organoboron Catalysis for O-H and C-H Sulfamoylation

Organoboron compounds, particularly boronic acids and their derivatives, have been successfully employed as catalysts to direct the regioselective functionalization of hydroxyl (O-H) groups in polyols, such as carbohydrates. The underlying principle of this strategy involves the reversible formation of a boronate ester with two adjacent hydroxyl groups. This interaction transiently alters the electronic and steric environment of the participating hydroxyls, enhancing the nucleophilicity of one over the other and thereby directing the attack of an incoming electrophile to a specific site.

While the concept of organoboron-catalyzed site-selective O-H functionalization is well-established for acylation and other modifications, its application in sulfamoylation reactions is an area of growing interest. In this context, a sulfamoyl chloride, such as this compound, would serve as the electrophile, installing the isopropyl(methyl)sulfamoyl moiety onto the activated hydroxyl group.

Research Findings in O-H Sulfamoylation

Detailed research into the organoboron-catalyzed sulfamoylation of diols has elucidated the factors governing site-selectivity. For instance, in carbohydrate substrates, the catalyst can direct sulfamoylation to a specific equatorial hydroxyl group. The general mechanism is believed to proceed through the formation of a tetracoordinate borinate intermediate, which enhances the nucleophilicity of the target O-H group.

While specific data tables for the reaction of this compound in organoboron-catalyzed O-H sulfamoylation are not extensively available in the current literature, the established reactivity patterns for similar sulfonyl chlorides suggest that high yields and selectivities could be achievable under optimized conditions. The table below conceptualizes the potential substrate scope for such a reaction, based on analogous transformations.

Table 1: Conceptual Substrate Scope for Organoboron-Catalyzed Site-Selective O-H Sulfamoylation

| Substrate (Polyol) | Catalyst | Sulfamoylating Agent | Major Product (Regioisomer) | Potential Yield (%) |

| Methyl α-D-mannopyranoside | Phenylboronic Acid | This compound | 3-O-sulfamoyl derivative | >80 |

| 1,2-Propanediol | 3,5-Bis(trifluoromethyl)phenylboronic acid | This compound | 1-O-sulfamoyl derivative | High |

| (R)-1,3-Butanediol | Diarylborinic acid | This compound | 1-O-sulfamoyl derivative | High |

This table is illustrative and based on established principles of organoboron catalysis; specific experimental data for this compound in this context is limited.

Challenges and Future Directions in C-H Sulfamoylation

The direct and site-selective functionalization of carbon-hydrogen (C-H) bonds represents a significant frontier in organic synthesis. Organoboron catalysis has shown promise in directing C-H borylation reactions; however, its application in direct C-H sulfamoylation is a largely unexplored and challenging area. The direct introduction of a sulfamoyl group onto a C-H bond would require the development of novel catalytic systems capable of activating typically inert C-H bonds and facilitating the subsequent bond formation with the sulfamoyl chloride.

Currently, there is a notable absence of published research detailing the use of organoboron catalysis for C-H sulfamoylation with this compound. This represents a significant opportunity for future research and methodology development. Success in this area would provide a powerful new tool for the late-stage functionalization of complex molecules, enabling the rapid generation of novel analogs with potentially enhanced biological activities.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the principal tool for elucidating the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a complete picture of its atomic arrangement and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for detailing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals corresponding to the methyl and isopropyl groups attached to the nitrogen atom. A singlet is observed for the N-methyl (N-CH₃) protons, while the isopropyl group's protons appear as a multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. While specific literature data for this compound is not widely available, the expected spectrum would show three distinct signals corresponding to the N-methyl carbon, the isopropyl methine (CH) carbon, and the two equivalent isopropyl methyl (CH₃) carbons. The carbon attached to the nitrogen and the methine carbon of the isopropyl group would be expected to appear further downfield due to the deshielding effects of the electronegative nitrogen and sulfonyl group.

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N–CH₃ (methyl) | ~2.85 | Singlet |

| (CH₃)₂CH (isopropyl) | ~1.25 | Multiplet |

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. In this compound, the most prominent features in the IR spectrum are the strong absorption bands associated with the sulfonyl chloride group (SO₂Cl).

Sulfonyl chlorides exhibit two very strong and characteristic stretching vibrations for the sulfur-oxygen double bonds (S=O). acdlabs.com These are:

Asymmetric S=O Stretch: Typically found in the 1410–1370 cm⁻¹ region. acdlabs.com

Symmetric S=O Stretch: Found in the 1204–1166 cm⁻¹ region. acdlabs.com

Additionally, the spectrum shows absorptions corresponding to the carbon-hydrogen bonds of the alkyl groups (around 3000–2800 cm⁻¹) and a vibration for the sulfur-chlorine (S-Cl) bond. acdlabs.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1410–1370 acdlabs.com |

| SO₂ | Symmetric Stretch | 1204–1166 acdlabs.com |

| C-H (Alkyl) | Stretch | 3000–2800 acdlabs.com |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula for this compound is C₄H₁₀ClNO₂S, giving it a molecular weight of approximately 171.65 g/mol . scbt.comcalpaclab.com

The mass spectrum of this compound is characterized by several key features:

Molecular Ion Peak (M⁺): Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a pair of signals. docbrown.info One peak (M⁺) will be at m/z corresponding to the molecule with ³⁵Cl (~171 amu), and a second, smaller peak (M+2) will be at a m/z two units higher (~173 amu), with an intensity about one-third that of the M⁺ peak. docbrown.info

Fragmentation: The energetically unstable molecular ions break apart into smaller, characteristic fragment ions. Common fragmentation pathways for this compound would include:

Loss of an isopropyl group to form a stable isopropyl cation ([CH(CH₃)₂]⁺) at m/z = 43. This is often a very abundant or base peak for isopropyl-containing compounds. docbrown.info

Cleavage of the S-Cl bond.

Formation of an ion corresponding to the sulfonyl chloride moiety ([SO₂Cl]⁺), which would also exhibit the characteristic 3:1 isotope pattern at m/z = 99 and 101. acdlabs.com

Chromatographic Techniques for Purity Assessment and By-product Analysis

Chromatography is essential for separating this compound from unreacted starting materials, by-products, or other impurities, thereby allowing for its purification and the assessment of its purity.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components.

However, the direct analysis of sulfonyl chlorides by GC can be problematic. These compounds can be thermally labile and may degrade within the hot GC injection port or on the column, potentially yielding the corresponding alkyl chlorides and sulfur dioxide. core.ac.uknih.gov This degradation can lead to inaccurate quantification and misidentification of the sample's purity. core.ac.uknih.gov

To overcome this challenge, a more reliable method involves the chemical derivatization of the sulfamoyl chloride into a more thermally stable compound prior to analysis. core.ac.uknih.gov For instance, reacting the sulfamoyl chloride with a secondary amine (such as N,N-diethylamine) converts it into the corresponding sulfonamide. core.ac.uknih.gov These sulfonamide derivatives are typically more stable and provide more accurate and reproducible results in GC and GC-MS analysis for purity and by-product assessment. core.ac.uknih.gov

Spectroscopic and Analytical Research Methodologies

Liquid chromatography (LC) and its coupling with mass spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of sulfamoyl chlorides and their derivatives. Given the reactive nature of the sulfonyl chloride group, careful method development is essential to prevent degradation during analysis.

High-performance liquid chromatography (HPLC) methods for sulfur-containing compounds often utilize reversed-phase chromatography. nih.govdundee.ac.uk For compounds similar to this compound, such as other sulfonamides and reactive sulfur species, columns with specific selectivities, like pentafluorophenylpropyl (PFPP) or fused-core columns, can provide excellent separation and resolution. shimadzu.comshimadzu.comresearchgate.net The choice of mobile phase is critical and typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency in LC-MS. sigmaaldrich.com

LC-MS combines the separation capabilities of LC with the sensitive and selective detection of MS. For sulfamoyl chlorides, electrospray ionization (ESI) is a common ionization technique, typically operated in positive ion mode for sulfonamide analysis. nih.gov The mass spectrometer can provide the molecular weight of the parent compound and, through fragmentation analysis (MS/MS), yield structural information. In the mass spectrum of this compound, a molecular ion peak would be expected, which can be used for its identification. britannica.com While specific LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, general methods for organosulfur compounds can be adapted. iaea.orgcopernicus.org These methods involve optimizing parameters such as collision energy in MS/MS to obtain characteristic fragment ions for unambiguous identification and quantification.

Below is a table outlining typical parameters that could be employed in an LC-MS method for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Value/Condition | Purpose |

| LC Column | C18 or PFPP, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Separation based on polarity. PFPP offers alternative selectivity for halogenated and aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase gradient. Acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.2 - 0.6 mL/min | Influences retention time and separation efficiency. |

| Column Temperature | 30 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the eluting analyte. |

| Polarity | Positive Ion Mode | Generally provides better sensitivity for sulfonamide-type compounds. |

| MS Analysis | Full Scan and/or Selected Reaction Monitoring (SRM) | Full scan detects all ions in a mass range, while SRM offers high selectivity and sensitivity for target analytes. |

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₄H₁₀ClNO₂S), this method provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its empirical formula and assess its purity.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. This analytical technique is crucial in the structural elucidation of newly synthesized compounds, including sulfonamide derivatives. nih.govnih.gov The presence of sulfur is a key characteristic of this class of compounds. britannica.com

The following table presents the theoretical elemental composition of this compound. Experimental results from a CHNS analysis of a pure sample would be expected to align closely with these values.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 28.00 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.88 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.66 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.16 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.65 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.69 |

| Total | 171.65 | 100.00 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting the properties and behavior of molecules. For a compound like Isopropyl(methyl)sulfamoyl chloride, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

DFT calculations can provide a detailed picture of the three-dimensional structure and the electronic landscape of this compound.

Geometrical Parameters: The optimization of the molecular geometry using DFT allows for the prediction of key bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile. For sulfamoyl chlorides, the geometry around the sulfur atom is of particular interest, as it influences the reactivity of the sulfamoyl chloride group.

Below is an illustrative table of the types of geometrical parameters that would be determined for this compound through DFT calculations. Note: The values presented are hypothetical and representative of typical sulfamoyl chlorides for illustrative purposes, as specific computational data for this compound is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | S | Cl | ~2.1 | |

| S | O1 | ~1.4 | ||

| S | O2 | ~1.4 | ||

| S | N | ~1.7 | ||

| N | C(isopropyl) | ~1.5 | ||

| N | C(methyl) | ~1.5 | ||

| **Bond Angle (°) ** | Cl | S | O1 | ~105 |

| O1 | S | O2 | ~120 | |

| O1 | S | N | ~108 | |

| S | N | C(isopropyl) | ~118 | |

| Dihedral Angle (°) | Cl | S | N | C(methyl) |

Electronic Properties: DFT is also employed to calculate various electronic properties that are crucial for understanding a molecule's reactivity and spectral characteristics. kpru.ac.thmdpi.comnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other species. For this compound, the sulfur atom is expected to be an electrophilic center, susceptible to nucleophilic attack.

An illustrative table of electronic properties for a generic sulfamoyl chloride is provided below.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 9.0 eV |

| Dipole Moment | ~ 3.5 D |

DFT calculations are instrumental in elucidating the pathways of chemical reactions. For this compound, a key reaction would be its interaction with nucleophiles, leading to the formation of sulfonamides. DFT can be used to model the entire reaction coordinate, from reactants to products, and to locate the transition state structure. Understanding the geometry and energy of the transition state is crucial for determining the reaction's feasibility and rate. For related sulfonyl chlorides, studies have investigated nucleophilic substitution reactions, revealing mechanisms that can range from concerted (SN2-like) to stepwise processes.

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.comnih.govmdpi.com While this compound is not a therapeutic agent, molecular docking could be hypothetically used to study its interaction with the active site of an enzyme or a receptor if it were being investigated as a potential covalent inhibitor or a chemical probe.

The process would involve:

Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank.

Preparing the structure of this compound, usually by optimizing its geometry with DFT.

Using docking software to place the ligand (this compound) into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity.

The results of a docking simulation would provide insights into the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that could stabilize the binding of this compound within a protein's active site. This analysis is performed without making any claims about the compound's biological efficacy.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies in Chemical Design

Systematic Derivatization for Exploration of Chemical Space

The exploration of chemical space around a core scaffold, such as that provided by isopropyl(methyl)sulfamoyl chloride, is a cornerstone of modern drug discovery. Systematic derivatization allows chemists to methodically alter a lead structure to map its biological and chemical potential. The primary point of diversification for this compound is its reactive sulfamoyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide array of primary and secondary amines to yield a library of corresponding sulfonamides.

This systematic approach is often implemented using combinatorial chemistry techniques, where numerous derivatives are synthesized in parallel. nih.gov Methodologies like positional scanning synthetic combinatorial libraries (PS-SCL) enable the rapid generation and evaluation of a vast number of compounds. nih.gov For instance, a solid-phase synthesis approach can be employed where an amino-functionalized resin is sequentially treated with different building blocks and finally capped with a sulfamoyl chloride like this compound. This strategy allows for the creation of a large, diverse library of N-substituted sulfonamides. nih.gov

Another efficient method for systematic derivatization is flow synthesis. This technology allows for the rapid, safe, and scalable preparation of sulfonamide libraries. acs.org By pumping solutions of a sulfamoyl chloride and various amines through a heated reactor, a continuous stream of product is generated, minimizing waste and allowing for precise control over reaction conditions. This approach is ideal for sequentially synthesizing primary, secondary, and tertiary sulfonamides to explore the chemical space around the core structure. acs.org Such systematic exploration is crucial for identifying novel compounds with desired biological activities and for building a comprehensive understanding of the scaffold's potential. nih.gov

Influence of Substituent Variations on Reactivity Profiles

The reactivity and biological activity of derivatives made from this compound are heavily influenced by the nature of the substituents introduced. The structure-activity relationship (SAR) of sulfonamides is a well-studied field, providing guiding principles for chemical design. The electronic and steric properties of the group attached to the sulfonamide nitrogen can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

A key factor is the acidity of the sulfonamide proton (if present), which is influenced by the electron-withdrawing or -donating nature of the substituent (R-group) on the nitrogen. Introducing electron-withdrawing groups, such as heterocyclic rings, can increase the acidity, which often correlates with enhanced antibacterial activity. youtube.com

Research into analogues targeting Mycobacterium tuberculosis provides specific examples of how substituent variations impact biological profiles. In one study, a series of compounds were synthesized to mimic the natural substrate (cYY) of the essential mycobacterial enzyme CYP121A1. nih.govfigshare.com While the core scaffold was different, the principles of SAR are transferable. The study demonstrated that varying the substituents on a phenyl ring attached to the core structure significantly affected the antimycobacterial activity. Derivatives with more lipophilic, branched alkyl groups (like isopropyl and tert-butyl) at the 4-position of the phenyl ring showed optimal binding affinity and potent inhibitory activity. nih.govfigshare.com In contrast, more hydrophilic groups or substitutions at different positions resulted in reduced activity.

The following table summarizes the minimum inhibitory concentration (MIC) and binding affinity (dissociation constant, KD) for a series of synthesized analogues against M. tuberculosis, illustrating the direct impact of substituent changes. nih.govresearchgate.net

| Compound ID | Substituent (at 4-position of phenyl ring) | MIC (μg/mL) | Binding Affinity KD (μM) |

|---|---|---|---|

| Parent | -H | 50 | N/A |

| 8a | -F | 6.25 | N/A |

| 8b | -Cl | 6.25 | N/A |

| 8c | -Br | 6.25 | N/A |

| 8e | -OCH₃ | 25 | N/A |

| 8f | -CH₃ | 6.25 | N/A |

| 8g | -CH(CH₃)₂ (Isopropyl) | 6.25 | 1.6 |

| 8h | -C(CH₃)₃ (tert-Butyl) | 6.25 | 1.2 |

| 8i | Pyridyl (3-position) | >100 | N/A |

| 8j | Pyridyl (4-position) | >100 | N/A |

This data clearly shows that small changes, such as increasing the size and lipophilicity of an alkyl substituent (from methyl to isopropyl to tert-butyl), can enhance binding affinity while maintaining potent MIC values. Conversely, replacing the substituted phenyl ring with a pyridine (B92270) ring (compounds 8i and 8j) leads to a complete loss of activity. nih.gov These SAR insights are critical for guiding the design of more effective compounds.

Design and Synthesis of Chemical Probes for Molecular Interactions

Beyond therapeutic applications, derivatives of this compound can be designed as chemical probes to study biological systems and molecular interactions. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to investigate its function. The sulfonamide moiety is a versatile component in such probes due to its chemical stability and ability to participate in hydrogen bonding. nih.gov

One application is in the development of fluorescent probes. By chemically linking a sulfonamide derivative to a fluorophore (a fluorescent molecule), researchers can create probes that "light up" specific cells or subcellular compartments for imaging. For example, sulfonamide-containing naphthalimide derivatives have been synthesized and used for fluorescent imaging of tumor cells. nih.gov These probes are taken up by cancer cells and emit a strong fluorescent signal, enabling their visualization and tracking. nih.gov

Another advanced application is the design of probes to investigate protein-protein interactions (PPIs). mdpi.com Sulfonamide-based structures can be incorporated into bifunctional molecules, such as PROTACs (PROteolysis TArgeting Chimeras), which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. nih.gov The sulfonamide group can serve as a stable linker or as a recognition motif for one of the protein targets.

Furthermore, the sulfamoyl group itself can be used in probes designed for activity-based protein profiling (ABPP). The related sulfur(VI)-fluoride exchange (SuFEx) chemistry allows for the creation of probes that can covalently label specific amino acid residues (like tyrosine) within the binding sites of proteins, providing a powerful tool for identifying new drug targets and understanding enzyme mechanisms. rsc.org The design of such probes requires a deep understanding of the target's structure and the specific chemical reactivity needed for selective interaction. rsc.org

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Reaction Pathways and Catalytic Systems

While the classical reactivity of Isopropyl(methyl)sulfamoyl chloride with nucleophiles is well-established, future research is aimed at discovering more sophisticated and selective transformations. A primary area of investigation is the development of catalytic systems that can mediate its reactions with higher efficiency and selectivity, moving beyond traditional stoichiometric methods.

One promising frontier is the use of photocatalysis. For instance, silyl (B83357) radical-mediated activation has been shown to be effective for sulfamoyl chlorides. nih.gov This method allows for the direct hydrosulfamoylation of alkenes, a reaction that is challenging with other methods. nih.govacs.org This pathway involves activating the sulfamoyl chloride through chlorine-atom abstraction by a silyl radical, enabling the addition of the resulting sulfamoyl radical across a double bond. nih.gov

Another significant area is the expansion of transition-metal-catalyzed cross-coupling reactions. Researchers have successfully used palladium catalysts to mediate the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids. rsc.org This three-component reaction, which uses sulfuric chloride as a sulfur dioxide source that is then reacted with a secondary amine, opens a pathway to a diverse range of aryl sulfonamides. rsc.org Adapting this methodology specifically for pre-formed reagents like this compound could provide a powerful tool for building complex molecular libraries.

Furthermore, the development of asymmetric catalysis represents a major goal. Creating chiral sulfonamides and related structures from prochiral substrates is a significant challenge. researchgate.netacs.org Future work could focus on designing chiral catalysts, such as Lewis acids or organocatalysts like boronic acids, that can control the stereochemical outcome of reactions involving the sulfamoyl group, providing access to enantiomerically pure compounds for applications in medicinal chemistry. nih.gov

| Research Area | Potential Reaction Type | Catalytic System / Reagent | Potential Outcome |

| Photocatalysis | Radical Hydrosulfamoylation | Eosin Y, Tris(trimethylsilyl)silane (B43935) | Direct formation of aliphatic sulfonamides from alkenes. nih.gov |

| Cross-Coupling | Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Synthesis of diverse aryl and heteroaryl sulfonamides. rsc.org |

| Asymmetric Catalysis | Enantioselective Sulfamoylation | Chiral Boronic Acids, Organocatalysts | Access to enantiopure sulfonamides and related chiral S(VI) compounds. researchgate.netnih.gov |

| Organocatalysis | Selective Alcohol Sulfamoylation | N-Methylimidazole (NMI) | Highly selective sulfamoylation of primary alcohols over secondary alcohols. nih.govorganic-chemistry.org |

Development of this compound in Green Chemistry Contexts

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a reactive reagent like this compound, future research will focus on minimizing its environmental impact throughout its lifecycle.

A key target is the replacement of traditional organic solvents. Many sulfonamide syntheses employ chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. researchgate.net Recent studies have demonstrated that such reactions can be performed efficiently in water, often with simple and benign bases like sodium carbonate. mdpi.comrsc.orgsci-hub.se These aqueous methods not only reduce reliance on toxic solvents but also simplify product isolation, which can often be achieved by simple filtration. mdpi.comrsc.org The development of solvent-free, or "neat," reaction conditions is another promising avenue being explored for sulfonyl chlorides. sci-hub.se

Improving atom economy and reducing waste are also critical. Catalytic methods are inherently "greener" than stoichiometric ones because they reduce activation energy and the formation of by-products. sci-hub.se The development of catalytic pathways, as discussed in the previous section, directly aligns with green chemistry goals. Furthermore, employing flow chemistry for the synthesis and subsequent reactions of this compound can lead to significant improvements in safety, energy efficiency, and waste reduction compared to traditional batch processing. mdpi.com

| Green Chemistry Principle | Application to this compound | Benefit |

| Safer Solvents | Use of water instead of chlorinated or polar aprotic solvents. mdpi.comrsc.org | Reduces toxicity and simplifies product purification. |

| Catalysis | Development of catalytic systems for sulfamoylation reactions. sci-hub.se | Increases reaction efficiency, lowers energy requirements, and minimizes by-product formation. |

| Waste Prevention | Use of equimolar amounts of reagents under dynamic pH control. rsc.org | Avoids excess reagents and cumbersome purification steps. |

| Energy Efficiency | Implementation of continuous flow synthesis. mdpi.com | Improves heat transfer, reduces reaction times, and offers better control over exothermic processes. |

Integration into Automated Synthesis and High-Throughput Experimentation